molecular formula C10H7F2NO2 B1436050 6-(Difluoromethoxy)quinolin-2-ol CAS No. 1261745-87-2

6-(Difluoromethoxy)quinolin-2-ol

Cat. No.: B1436050
CAS No.: 1261745-87-2
M. Wt: 211.16 g/mol
InChI Key: HRPAMJNZQNWAJS-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)quinolin-2-ol is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is part of the quinoline family, which is widely recognized for its significance in medicinal chemistry, drug discovery, and biological studies.

Scientific Research Applications

6-(Difluoromethoxy)quinolin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals

Mechanism of Action

While the specific mechanism of action for 6-(Difluoromethoxy)quinolin-2-ol is not mentioned in the search results, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Quinoline derivatives have wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . Future research may focus on the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)quinolin-2-ol typically involves the functionalization of the quinoline scaffold. Common synthetic methods include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions.

    Skraup Synthesis: This classical method uses glycerol, aniline, and sulfuric acid with an oxidizing agent like nitrobenzene.

    Doebner-Miller Reaction: This involves the reaction of aniline derivatives with β-ketoesters in the presence of an acid catalyst.

Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are gaining popularity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Comparison with Similar Compounds

    Fluoroquinolones: Such as ciprofloxacin and levofloxacin, known for their antibacterial activity.

    Methoxyquinolines: Compounds like 6-methoxyquinoline, which share structural similarities but differ in functional groups.

Uniqueness: 6-(Difluoromethoxy)quinolin-2-ol stands out due to its difluoromethoxy group, which enhances its biological activity and chemical stability compared to other quinoline derivatives .

Properties

IUPAC Name

6-(difluoromethoxy)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-7-2-3-8-6(5-7)1-4-9(14)13-8/h1-5,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPAMJNZQNWAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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